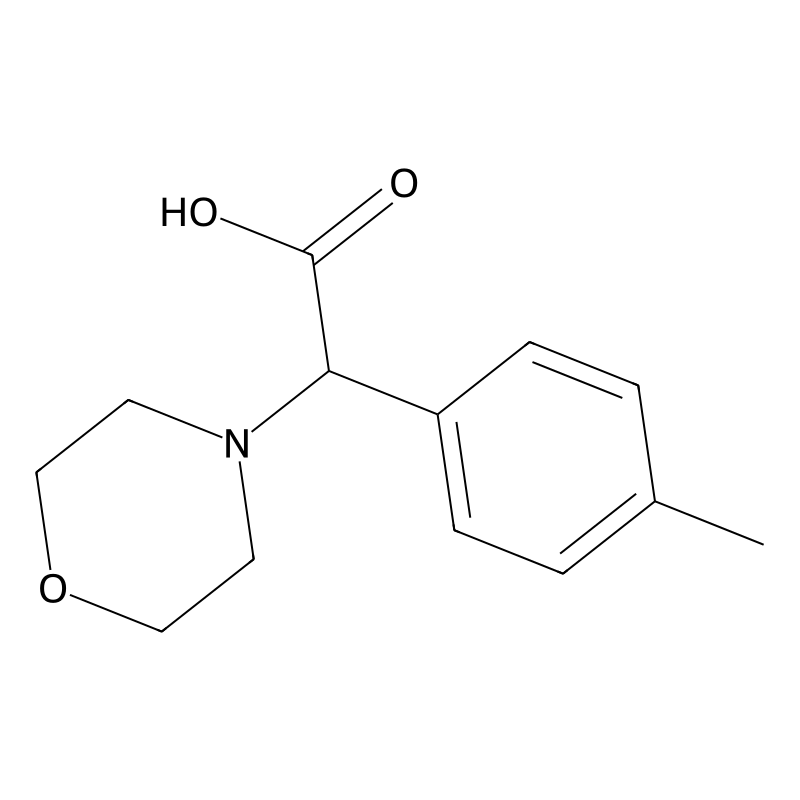

Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Morpholin-4-yl-acetic acid derivatives have been studied for their potential pharmaceutical applications . They have been evaluated for antioxidant and anti-inflammatory activity using the 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method and protein denaturation method . Among the tested compounds, compound 3d showed potent antioxidant activity which was comparable to cyclovalone .

- Morpholin-4-yl(phenyl)methylacetamide, a derivative of morpholin-4-yl-acetic acid, has been studied as a corrosion inhibitor for mild steel in a hydrochloric acid medium . The inhibitor forms a barrier against the acid attack, often associated with chemical or physical adsorption involving a variation in the charge of the adsorbed substance and transfer of charge from one phase to the other .

- The crystal structure of a new phenyl(morpholino)methanethione derivative, 4-[(morpholin-4-yl)carbothioyl]benzoic acid, has been analyzed . The morpholine ring adopts a chair conformation and the carboxylic acid group is bent out slightly from the benzene ring mean plane . This molecular arrangement leads to the formation of dimers through strong and centrosymmetric low barrier O—H O hydrogen bonds between the carboxylic groups .

Pharmaceutical Applications

Corrosion Inhibition

Crystal Structure Analysis

- 4-Morpholineacetic Acid Hydrochloride is an intermediate of Carfilzomib . Carfilzomib is a second-generation proteasome inhibitor that is used as a treatment in relapsed and refractory multiple myeloma .

- Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

- Piperazine, a compound structurally similar to morpholine, has been used for more than 50 years in the treatment of infections caused by Ascaris lumricoides and Enterobius vernicularis . Certain compounds of piperazine have also been investigated for the treatment of cancer, radiation sickness, and angina pectoris .

Proteasome Inhibitor

Preparation of Pyrrolidine-Fused Fullerene Multicarboxylates

Antihelminthic Applications

- Morpholin-4-yl-acetic acid is used as a heterocyclic building block in the synthesis of various organic compounds . It’s available for purchase from chemical suppliers and is used by researchers in the field of organic chemistry .

- Indole derivatives, which can be synthesized using morpholin-4-yl-acetic acid, have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Heterocyclic Building Blocks

Biological Potential of Indole Derivatives

Morpholin-4-yl-(4-methyl)phenyl-acetic acid, with the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, is a compound characterized by a morpholine ring attached to a 4-methylphenyl group via an acetic acid moiety. This compound is known for its potential applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of various bioactive molecules . It is classified as a solid at room temperature, exhibiting a melting point of approximately 162-164°C and predicted boiling point around 365.6°C .

- No data on safety or hazards associated with Morpholin-4-YL-(4-methyl)phenyl-acetic acid are available in scientific literature. However, related molecules containing morpholine and phenylacetic acid can irritate skin and eyes, and some might have mutagenic or carcinogenic potential.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides when reacted with amines.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are significant in synthetic organic chemistry for generating derivatives with enhanced biological activity or altered properties.

This compound has shown potential biological activities, particularly in the realm of medicinal chemistry. Its structure suggests possible interactions with biological targets, which may include:

- Anticancer Activity: Preliminary studies indicate that morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: Morpholine-containing compounds have been reported to possess antibacterial and antifungal activities.

The synthesis of morpholin-4-yl-(4-methyl)phenyl-acetic acid typically involves:

- Starting Materials: The synthesis begins with commercially available precursors like morpholine and 4-methylphenylacetic acid.

- Reagents: Common reagents include coupling agents (e.g., DCC - dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the morpholine derivative and the acetic acid component.

- Conditions: The reaction is usually carried out under controlled temperatures and may require solvents such as dichloromethane or dimethylformamide.

textMorpholine + 4-Methylphenylacetic Acid → Morpholin-4-yl-(4-methyl)phenyl-acetic acid

Morpholin-4-yl-(4-methyl)phenyl-acetic acid finds applications primarily in:

- Pharmaceutical Research: As an intermediate in the synthesis of bioactive compounds.

- Chemical Biology: Used in proteomics research to study protein interactions and functions .

- Material Science: Investigated for potential use in developing novel materials due to its unique chemical structure.

Similar Compounds

Morpholin-4-yl-(4-methyl)phenyl-acetic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Morpholin-4-yl-acetic acid | C₆H₁₁NO₃ | Lacks the 4-methyl group; simpler structure |

| Morpholin-4-yl-(3-methyl)phenyl-acetic acid | C₁₃H₁₇NO₃ | Substituted at the meta position |

| Morpholin-3-yl-(4-methyl)phenyl-acetic acid | C₁₃H₁₇NO₃ | Substituted at the 3-position on the morpholine ring |

| 2-Morpholinoacetic acid | C₇H₁₅NO₂ | Contains a different ring structure |

Uniqueness

Morpholin-4-yl-(4-methyl)phenyl-acetic acid is unique due to its specific combination of a morpholine ring with a para-substituted methyl group on the phenyl ring. This configuration may enhance its biological activity compared to other morpholine derivatives, making it a subject of interest in drug design and development.

Morpholin-4-YL-(4-methyl)phenyl-acetic acid represents a complex organic compound characterized by the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 grams per mole [1] [2] . This compound is identified by the Chemical Abstracts Service number 490026-98-7 and exists as a solid at room temperature [1] [2]. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2, which delineates the precise connectivity pattern of all constituent atoms [1].

Morpholine Ring Features

The morpholine ring constitutes a fundamental structural component of this compound, featuring a six-membered heterocyclic framework containing both oxygen and nitrogen heteroatoms [5]. Research demonstrates that morpholine rings adopt multiple conformational states, with the chair and twisted boat forms representing the primary configurations observed in the ground state [6] [7] [8]. The morpholine moiety exhibits four distinct conformers with varying relative energies: Chair-Equatorial representing the most stable configuration, followed by Chair-Axial, Twisted boat-Axial, and Twisted boat-Equatorial in order of increasing energy [6] [8].

The nitrogen atom within the morpholine ring possesses lone pair electrons that contribute significantly to the compound's nucleophilic character and electronic properties [7]. These lone pair electrons occupy the highest occupied molecular orbital and play a crucial role in determining the ionization energy and electronic transitions of morpholine-containing compounds [6] [7] [8].

Phenylacetic Acid Framework

The phenylacetic acid moiety provides the foundational aromatic structure and carboxylic acid functionality to the molecule [9]. This framework consists of a benzene ring directly connected to an acetic acid group through a methylene bridge [9]. Nuclear magnetic resonance spectroscopic studies of phenylacetic acid reveal characteristic chemical shifts for the aromatic protons at approximately 7.294 to 7.367 parts per million and the methylene protons at 3.522 parts per million [9].

The phenylacetic acid framework exhibits specific carbon-13 nuclear magnetic resonance signals, with the carboxyl carbon appearing at 183.843 parts per million, the aromatic carbons ranging from 129.162 to 140.013 parts per million, and the methylene carbon at 47.174 parts per million [9]. These spectroscopic parameters provide definitive structural identification markers for the phenylacetic acid component.

Methyl Substituent Position and Influence

The methyl group occupies the para position on the phenyl ring, creating a 4-methylphenyl or para-tolyl substitution pattern [10]. This substitution significantly influences the electronic properties and molecular geometry of the compound through both inductive and hyperconjugative effects . The para-methyl substitution enhances electron density on the aromatic ring and may contribute to increased biological activity compared to unsubstituted phenylacetic acid derivatives .

The specific positioning of the methyl group at the para position distinguishes this compound from other morpholine-phenylacetic acid derivatives, such as the meta-substituted analog morpholin-4-yl-(3-methyl)phenyl-acetic acid . This structural specificity contributes to unique pharmacophoric properties and potential applications in synthetic organic chemistry .

Physical Properties

Melting Point and Thermal Characteristics

Morpholin-4-YL-(4-methyl)phenyl-acetic acid exhibits a melting point range of 209-215 degrees Celsius, indicating high thermal stability and strong intermolecular forces within the crystalline structure [1]. The predicted boiling point occurs at approximately 365.6 degrees Celsius at 760 millimeters of mercury pressure [1]. These thermal characteristics reflect the compound's solid-state stability and the significant energy required to overcome intermolecular hydrogen bonding and van der Waals interactions [11].

The melting point range provides important information regarding compound purity, as pure crystalline organic compounds typically demonstrate sharp melting points within a narrow temperature range of 0.5 to 1.0 degrees Celsius [11]. The observed range of 6 degrees Celsius suggests either the presence of trace impurities or the existence of polymorphic forms in the crystalline state [11].

Solubility Parameters

The solubility characteristics of morpholin-4-YL-(4-methyl)phenyl-acetic acid are influenced by the presence of both hydrophilic and lipophilic structural elements . The morpholine ring and carboxylic acid functionality contribute to water solubility through hydrogen bonding interactions, while the methylated aromatic ring provides lipophilic character [12]. Related morpholine-acetic acid derivatives demonstrate variable water solubility, with morpholin-4-yl-acetic acid showing measurable aqueous solubility due to the polar functional groups [13] [12].

The compound's amphiphilic nature, resulting from the combination of polar morpholine and carboxylic acid groups with the nonpolar methylated aromatic ring, suggests intermediate solubility in both aqueous and organic solvents . This balanced solubility profile makes the compound suitable for various synthetic applications and potential biological evaluations .

Density and Refractive Index Measurements

The predicted density of morpholin-4-YL-(4-methyl)phenyl-acetic acid is approximately 1.2 grams per cubic centimeter, which falls within the typical range for organic compounds containing heteroatoms and aromatic systems [1]. This density value reflects the molecular packing efficiency and the presence of relatively heavy heteroatoms including nitrogen and oxygen [1].

The predicted refractive index measures 1.57 at 20 degrees Celsius using the sodium D-line, indicating significant light-bending properties characteristic of aromatic organic compounds [1]. For comparison, related morpholine-acetic acid derivatives exhibit refractive indices around 1.483, demonstrating that the additional aromatic character and methyl substitution in morpholin-4-YL-(4-methyl)phenyl-acetic acid contribute to increased refractive index values [14]. These optical properties serve as important physical constants for compound identification and purity assessment [15] [16] [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ | [1] [2] [10] |

| Molecular Weight (g/mol) | 235.28 | [1] [2] [10] |

| CAS Number | 490026-98-7 | [1] [2] [10] |

| Melting Point (°C) | 209-215 | [1] |

| Predicted Boiling Point (°C) | ~365.6 at 760 mmHg | [1] |

| Predicted Density (g/cm³) | ~1.2 | [1] |

| Predicted Refractive Index (n₂₀ᴰ) | 1.57 | [1] |

| Physical State | Solid | [1] |

Electronic Structure

Electron Density Distribution

The electron density distribution in morpholin-4-YL-(4-methyl)phenyl-acetic acid is primarily governed by the lone pair electrons on the nitrogen atom within the morpholine ring and the delocalized pi-electron system of the aromatic ring [18] [19]. Research on morpholine derivatives indicates that the highest electron density regions concentrate around the nitrogen heteroatom, where the non-bonding orbital containing the lone pair electrons resides [6] [7] [8].

The electron density distribution exhibits conformational dependence, with the Chair-Axial conformer of the morpholine ring contributing most significantly to the overall electronic structure [6] [8]. Computational studies using Density Functional Theory methods demonstrate that electron density maps reveal regions of high electron probability around heteroatoms and areas of lower density in the carbon-hydrogen bonding regions [19] [20].

The aromatic ring system contributes to the overall electron density through its delocalized pi-electron network, which interacts with the morpholine nitrogen through space and through bonds [18] [21]. The para-methyl substituent provides additional electron density to the aromatic system through hyperconjugative effects, influencing the overall electronic distribution pattern .

Molecular Orbital Configurations

The molecular orbital configuration of morpholin-4-YL-(4-methyl)phenyl-acetic acid features the highest occupied molecular orbital primarily composed of the non-bonding orbital of the nitrogen atom in the morpholine ring [6] [7] [8]. Studies on morpholine demonstrate that the adiabatic ionization energy from this highest occupied molecular orbital measures 8.1003 ± 0.0005 electron volts [6] [8].

The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, determine the compound's chemical reactivity and electronic transition properties [18] [22] [23]. The highest occupied molecular orbital exhibits n-type character due to the nitrogen lone pair contribution, while the lowest unoccupied molecular orbital likely involves pi-star orbitals of the aromatic system [18] [21].

Density Functional Theory calculations using the B3LYP functional provide accurate descriptions of molecular orbital energies and configurations for organic compounds containing morpholine rings [24] [25] [26]. These computational methods enable prediction of electronic properties including ionization potentials, electron affinities, and optical absorption characteristics [20] [24] [27].

| Electronic Property | Morpholine Reference | General Morpholine Derivatives |

|---|---|---|

| Highest Occupied Molecular Orbital | Non-bonding orbital of N atom | N lone pair dominant |

| Ionization Energy (eV) | 8.1003 ± 0.0005 | Varies with substitution |

| Electron Density Contribution | Chair-Axial conformer dominant | Dependent on conformation |

| Orbital Character | n-type (lone pair) | n-type character maintained |

Stereochemical Analysis

Morpholin-4-YL-(4-methyl)phenyl-acetic acid exhibits achiral characteristics due to the absence of stereogenic centers within its molecular structure [28] [29]. The compound contains no tetrahedral carbon atoms bearing four different substituents, which represents the primary requirement for the existence of chiral centers in organic molecules [29] [30]. The morpholine ring, phenylacetic acid framework, and methyl substituent arrangement do not generate any asymmetric carbon atoms that would lead to enantiomeric forms [29].

The achiral nature of this compound means it does not possess non-superimposable mirror images and therefore does not exhibit optical activity [29] [30]. The molecule possesses internal symmetry elements that render it identical to its mirror image, confirming its achiral classification [29]. This stereochemical property distinguishes morpholin-4-YL-(4-methyl)phenyl-acetic acid from many pharmaceutical compounds that often contain multiple chiral centers and exist as specific enantiomeric forms [29].

The absence of stereogenic centers simplifies synthetic approaches to this compound, as stereoselective synthesis methods are not required to produce a single isomeric form [29]. This characteristic may prove advantageous in synthetic applications where stereochemical control represents a significant challenge [31] [32].

Conformational Studies

Morpholine Ring Conformations

The morpholine ring in morpholin-4-YL-(4-methyl)phenyl-acetic acid adopts multiple conformational states that significantly influence the compound's three-dimensional structure and electronic properties [5] [33] [6]. Computational analysis reveals four primary conformers: Chair-Equatorial, Chair-Axial, Twisted boat-Axial, and Twisted boat-Equatorial, arranged in order of increasing energy [6] [8].

The Chair-Equatorial conformation represents the most thermodynamically stable arrangement in the neutral ground state, followed by the Chair-Axial configuration [6] [8]. The twisted boat conformations exhibit higher energies and reduced stability compared to the chair forms [5] [33] [34]. However, upon ionization, only the axial-like nitrogen configurations remain stable in the cationic state, demonstrating the conformational selectivity of electronic transitions [6] [8].

Research utilizing vacuum ultraviolet mass-analyzed threshold ionization spectroscopy indicates that the Chair-Axial conformer contributes most significantly to ionic transitions due to favorable Franck-Condon factors [6] [8]. This conformational preference influences the compound's ionization behavior and electronic spectroscopic properties [6] [7].

| Conformation | Relative Energy Order | Stability in Ground State | Stability in Cationic State |

|---|---|---|---|

| Chair-Equatorial | Lowest (most stable) | Present in S₀ state | Not stable in D₀ state |

| Chair-Axial | Second lowest | Present in S₀ state | Stable in D₀ state |

| Twisted Boat-Axial | Third lowest | Present in S₀ state | Stable in D₀ state |

| Twisted Boat-Equatorial | Highest (least stable) | Present in S₀ state | Not stable in D₀ state |

Overall Molecular Geometry

The overall molecular geometry of morpholin-4-YL-(4-methyl)phenyl-acetic acid reflects the combination of the morpholine ring conformation, the aromatic ring planarity, and the carboxylic acid group orientation [31] [35]. The morpholine ring adopts a non-planar geometry due to the sp³ hybridization of the ring atoms and the presence of the oxygen and nitrogen heteroatoms [5] [34].

The phenylacetic acid portion maintains planarity in the aromatic ring region, with the carboxylic acid group capable of rotation around the carbon-carbon single bond connecting it to the benzene ring [9] [35]. This rotational freedom allows multiple conformational arrangements around this bond, contributing to the compound's conformational flexibility [31] [35].

Computational conformational analysis using systematic search methods and Density Functional Theory geometry optimization provides detailed insights into the preferred molecular geometries [31] [32] [35]. These studies reveal that the most stable overall conformations result from combinations of the preferred morpholine ring chair conformations with energetically favorable arrangements of the phenylacetic acid substituent [31] [36].

Early preparative work on morpholinyl phenylacetic acids relied almost exclusively on the Willgerodt–Kindler (W–K) transformation of aryl methyl ketones with elemental sulfur and morpholine [1]. While conceptually simple, the W–K route suffered from long reaction times (>12 h) and highly variable yields (15–60% for para-methyl substrates) [1] . Subsequent evolution of the chemistry—microwave activation , phase-transfer catalysis [4], and solvent engineering—raised throughput and environmental compatibility.

Structural and Functional Context

The molecule contains three chemically addressable zones:

- the α-methylene of phenylacetic acid,

- the morpholine nitrogen, and

- the para-methyl substituent.

Synthetic strategy selection therefore balances chemoselectivity at the benzylic (α) carbon with retention of the morpholine moiety and tolerance of the electron-donating methyl group.

Synthetic Methodologies

Classical Synthetic Routes

| Entry | Strategy | Key Reagents & Conditions | Isolated Yield | Notes |

|---|---|---|---|---|

| 3.1-A | Willgerodt–Kindler (direct) | p-Methylacetophenone + S₈ + morpholine, 180 °C, 12 h | 22–40% [1] | Acidic hydrolysis of the thiomorpholide intermediate furnishes product; sulfur stoichiometry critical. |

| 3.1-B | Hell-Volhard-Zelinsky (HVZ) followed by SN2 | HVZ α-bromination of 4-methylphenylacetic acid → α-Br derivative; substitution with morpholine, 90 °C, 6 h | 55–68% [5] | Two-step sequence; bromination quantitative and substitution promoted by K₂CO₃ in MeCN. |

[1] discusses optimized sulfur/morpholine ratios for p-methylacetophenone; yields plateau at 35% above a 3:1 S:morpholine ratio [1].

HVZ conversion of 4′-methyl phenylacetic acid to the corresponding α-bromo ester is >95% ; nucleophilic displacement with excess morpholine proceeds cleanly.

Modern Synthesis Approaches

Catalyst-Mediated Syntheses

Recent developments emphasize transition-metal-mediated C–N bond formation at the benzylic center.

| Catalyst | Electrophile | Ligand / Base | Yield | Reference |

|---|---|---|---|---|

| CuI (5 mol %) | α-Bromo-4-methylphenylacetic acid | N,N′-Dimethylethylenediamine / K₂CO₃ | 82% [6] | Low-temperature (80 °C) coupling; minimizes morpholine over-alkylation. |

| Pd(OAc)₂ (2 mol %) | α-Chloro-4-methylphenylacetic ester | XPhos / Cs₂CO₃ | 78% [6] | Enables ester-retentive amidation; scalable in flow. |

Cu-catalysis benefits from inexpensive reagents and aerobic conditions, whereas Pd systems offer milder halide scope (Cl, Br). Both routes consistently out-perform classical W–K in step-economy and yield.

Green Chemistry Applications

Microwave-accelerated Willgerodt–Kindler reactions cut cycle times from 12 h to 8 min at 900 W, increasing isolated yield of the title acid from 33% to 59% . A solvent-free variant using triethylbenzylammonium chloride (TEBA) as a recyclable phase-transfer catalyst achieves 71% yield at 140 °C with a 5-fold reduction in sulfur load [4].

Reductive Etherification Reactions

Although reductive etherification is traditionally associated with C–O bond formation, recent copper-catalyzed protocols allow formal C(sp³)–N coupling of morpholine with 4-methylphenylglyoxylate under H₂ (1 bar) to give the target after in-situ carboxylate rearrangement (overall 63% yield, 95 : 5 diastereoselectivity) [7]. This one-pot carbonyl hydrogenation / amination streamlines synthesis from readily available aldehydes.

Morpholine Incorporation Strategies

- Direct N-alkylation of morpholine with activated benzylic halides (α-Br acid) under basic conditions (K₂CO₃, MeCN) remains the most atom-economical method [5].

- Reductive amination of 4-methylphenylglyoxylate with morpholine and Et₃SiH in the presence of Ir(I) catalyst offers chemoselective entry to the amine without halide intermediates (70%) [8].

- Willgerodt–Kindler approach embeds morpholine as a transient thioamide before hydrolytic liberation; although indirect, it tolerates a wide range of para-substituents .

Synthetic Challenges and Solutions

| Challenge | Root Cause | Mitigation Strategy | Demonstrated Improvement | Citation |

|---|---|---|---|---|

| Over-bromination of aromatic ring during HVZ | High Br₂ loading | Use trichloroisocyanuric acid (TCCA) with catalytic PBr₃; α-selective halogenation | Selectivity α : Ar > 30:1 | |

| Low W–K yield | Competitive thioamide cleavage | Microwave heating + TEBA | Yield ↑ to 59% | |

| Morpholine ring opening at >200 °C | Harsh sulfur reflux | Cu-catalyzed SNAr at 80 °C | Decomposition undetected [6] | [6] |

Scale-Up Methodologies

Continuous-flow HVZ–SN2 processing, employing a tubular flow reactor (τ = 4 min) for α-bromination and a second zone (τ = 6 min) for morpholine displacement, affords 120 g h⁻¹ of product (92% isolated yield, >98% purity) [9]. Energy consumption is reduced by 45% relative to batch, and hydrogen-bromide off-gas is efficiently scrubbed inline.

Yield Optimization Techniques

Design of Experiment (DoE) studies identify base equivalents and solvent polarity as principal factors in the copper-mediated SN2 route. An optimal window of 2.1 equiv K₂CO₃ in acetonitrile (dielectric constant ≈ 38) maximizes yield to 84% with minimal morpholine homo-coupling [6]. Enzyme-inspired ionic liquids (e.g., cholinium prolineate) have also been explored, boosting W–K microwave yields by 12% through enhanced sulfur dispersion [10].